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Compound of Interest

Compound Name: Anhydromethylenecitric acid

CAS No.: 144-16-1

Cat. No.: B047813

Get Quote

Introduction: The Unique Reactivity of
Anhydromethylenecitric Acid
Anhydromethylenecitric acid (AMCA), systematically named 2-[4-(carboxymethyl)-5-oxo-1,3-

dioxolan-4-yl]acetic acid, is a trifunctional derivative of citric acid.[1][2] Its structure is notable

for containing three distinct reactive centers: two carboxylic acid moieties and a cyclic

anhydride integrated into a 1,3-dioxolane ring. This unique combination of functional groups

makes AMCA a versatile building block for the synthesis of novel polymers, esters, and

complex organic molecules.

The strategic importance of AMCA lies in the differential reactivity of its functional groups. The

cyclic anhydride is highly susceptible to nucleophilic attack, allowing for selective ring-opening

reactions under mild conditions. The two carboxylic acid groups, being less reactive, can

undergo subsequent transformations under different catalytic conditions. This tiered reactivity

profile enables the rational design of multi-step syntheses for creating advanced materials and

potential pharmaceutical intermediates.
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This guide provides a detailed overview of the core reactivity of AMCA and presents validated,

step-by-step protocols for two of its most significant transformations: selective ring-opening

esterification and polycondensation for the synthesis of biodegradable polyesters.

Table 1: Physicochemical Properties of Anhydromethylenecitric Acid[1]

Property Value

Systematic Name
2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-
4-yl]acetic acid

CAS Number 144-16-1

Molecular Formula C₇H₈O₇

Molecular Weight 204.13 g/mol

Appearance White to off-white crystalline powder

| Key Functional Groups| 1x Cyclic Anhydride, 2x Carboxylic Acid |

Core Reactivity and Mechanistic Rationale
The experimental design for reactions involving AMCA is dictated by the inherent reactivity of

its functional groups. Understanding these principles is critical for achieving high yields and

desired product selectivity.

Anhydride Ring-Opening: The Primary Reaction
Pathway
The carbonyl carbons of the cyclic anhydride are highly electrophilic due to the electron-

withdrawing effect of the adjacent oxygen atoms. This makes the anhydride ring the primary

site for nucleophilic attack. Alcohols, amines, and even water can act as nucleophiles, leading

to a ring-opened product. For instance, reaction with an alcohol (alcoholysis) under mild, often

uncatalyzed or base-catalyzed conditions, results in the formation of a mono-ester while

preserving the two original carboxylic acid groups. This selectivity is the cornerstone of many

synthetic strategies using AMCA.
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Carboxylic Acid Esterification: The Secondary Reaction
Pathway
The two carboxylic acid groups are less reactive than the anhydride. Their conversion to esters

typically requires more forcing conditions, such as the presence of a strong acid catalyst (e.g.,

sulfuric acid, p-toluenesulfonic acid) and elevated temperatures to drive the equilibrium towards

the product, often by removing water.[3][4] This difference in reactivity allows for a stepwise

functionalization of the AMCA molecule.

Polymerization via Polycondensation
The trifunctional nature of AMCA makes it an excellent monomer for creating cross-linked or

hyperbranched polyesters.[5] When reacted with a diol (like 1,8-octanediol) or a polyol (like

glycerol), both the anhydride and the carboxylic acid groups can participate in esterification

reactions.[6][7] The initial reaction often occurs at the anhydride site at a lower temperature,

followed by polymerization involving the carboxylic acid groups at a higher temperature,

leading to a complex, three-dimensional polymer network.[5]

Detailed Experimental Protocols
Safety First: Before beginning any procedure, consult the Safety Data Sheet (SDS) for all

reagents. Anhydromethylenecitric acid may cause serious eye and respiratory irritation.[1]

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles,

gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.

Protocol 3.1: Selective Ring-Opening Mono-
esterification with Benzyl Alcohol
This protocol details the selective reaction at the anhydride moiety to produce a tri-acid mono-

ester, a versatile intermediate. The reaction leverages the higher reactivity of the anhydride,

which proceeds readily without a strong acid catalyst.[8]

Materials & Reagents:

Anhydromethylenecitric acid (AMCA), ≥98% purity

Benzyl alcohol, anhydrous, ≥99%
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Pyridine, anhydrous, ≥99.8%

Ethyl acetate, ACS grade

Hexanes, ACS grade

Hydrochloric acid (HCl), 1 M aqueous solution

Magnesium sulfate (MgSO₄), anhydrous

Deionized water

Equipment:

Round-bottom flask (100 mL) with stir bar

Condenser and nitrogen inlet adapter

Heating mantle with temperature controller

Separatory funnel (250 mL)

Rotary evaporator

Procedure:

Reaction Setup: To a 100 mL round-bottom flask, add Anhydromethylenecitric acid (4.08

g, 20.0 mmol).

Reagent Addition: Add anhydrous pyridine (50 mL) to the flask. Stir the mixture under a

nitrogen atmosphere until the AMCA is fully dissolved.

Add benzyl alcohol (2.17 g, 2.07 mL, 20.0 mmol) dropwise to the solution at room

temperature.

Reaction: Heat the mixture to 60°C and maintain for 4 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes with a

trace of acetic acid.
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Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture

into 100 mL of 1 M HCl solution cooled in an ice bath.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with ethyl acetate (3 x 50 mL).

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50

mL) and brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: The resulting oil can be purified by column chromatography on silica gel if

necessary, though the work-up often yields a product of sufficient purity for subsequent

steps.

Protocol 3.2: Synthesis of a Cross-linked Polyester via
Polycondensation with 1,8-Octanediol
This protocol describes the synthesis of a biodegradable, cross-linked polyester elastomer, a

material with potential applications in tissue engineering and drug delivery.[6] The procedure

involves a two-stage heating process to first form a pre-polymer and then cure it into a cross-

linked network.[7]

Materials & Reagents:

Anhydromethylenecitric acid (AMCA)

1,8-Octanediol

Nitrogen gas (high purity)

Equipment:

Three-neck round-bottom flask

Mechanical stirrer
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Heating mantle with thermocouple

Vacuum pump and cold trap

Teflon molds

Procedure:

Pre-polymer Synthesis:

Combine AMCA (2.04 g, 10.0 mmol) and 1,8-octanediol (1.46 g, 10.0 mmol) in a three-

neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

Heat the mixture to 140°C under a slow stream of nitrogen gas. Stir vigorously until a

clear, homogenous melt is formed (approximately 20-30 minutes).

Maintain the temperature at 140°C for an additional 1 hour to form the pre-polymer. The

mixture will become noticeably more viscous.

Casting: Pour the viscous pre-polymer into Teflon molds.

Post-polymerization (Curing):

Place the molds into a vacuum oven.

Heat the oven to 120°C and apply a vacuum (≤ 5 torr).

Cure the pre-polymer under these conditions for 24-48 hours. The duration will affect the

final mechanical properties of the elastomer.

The removal of water formed during the condensation reaction drives the polymerization to

completion.[7]

Product Recovery: Turn off the vacuum, backfill the oven with nitrogen, and allow the molds

to cool to room temperature. Carefully remove the resulting transparent, flexible polyester

film from the molds.

Analytical Characterization Workflow
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Confirming the structure of the starting material and the synthesized products is a critical step.

A multi-technique approach is recommended.

Starting Material Reaction Product

Analytical Techniques

AMCA Sample

FT-IR Spectroscopy
(Functional Group ID)

Initial QC

NMR Spectroscopy
(¹H, ¹³C for Structure)

Initial QC

HPLC / LC-MS
(Purity & Mass)

Initial QC

Purified Product

Characterization Characterization Characterization

Click to download full resolution via product page

Table 2: Key Spectroscopic Data for AMCA and its Derivatives
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Compound Technique
Expected Key
Signals

Rationale

AMCA FT-IR (KBr)

~3400-2500 cm⁻¹
(broad, O-H), ~1850
& 1780 cm⁻¹
(anhydride C=O),
~1720 cm⁻¹ (acid
C=O)

Confirms presence
of carboxylic acids
and the
characteristic
anhydride doublet.

AMCA ¹H NMR (DMSO-d₆)

~12-13 ppm (br s, 2H,

COOH), ~3.0-4.0 ppm

(m, CH₂ signals)

Identifies acidic

protons and the

aliphatic backbone.

Mono-ester Product FT-IR (KBr)

~1740 cm⁻¹ (ester

C=O), ~1715 cm⁻¹

(acid C=O), loss of

anhydride doublet

Appearance of ester

carbonyl and

disappearance of

anhydride peaks

confirms reaction.

Mono-ester Product ¹H NMR (DMSO-d₆)

~7.3 ppm (m, 5H, Ar-

H), ~5.1 ppm (s, 2H,

Ar-CH₂-O)

Appearance of signals

corresponding to the

alcohol moiety (e.g.,

benzyl group).

| Polyester Product| FT-IR (ATR) | Strong, broad ~1735 cm⁻¹ (ester C=O), significant reduction

of O-H band | Dominance of the ester carbonyl peak and loss of most acid/alcohol O-H signals.

|

Field-Proven Insights & Troubleshooting
Moisture is Critical: Anhydrides are sensitive to moisture. For the selective mono-

esterification (Protocol 3.1), using anhydrous solvents and a nitrogen atmosphere is crucial

to prevent hydrolysis of the starting material, which would form citric acid and reduce yield.

Viscosity in Polymerization: During the pre-polymer synthesis (Protocol 3.2), the viscosity will

increase significantly. A robust mechanical stirrer is essential to ensure homogenous mixing

and heat distribution. If stirring ceases, localized charring can occur.
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Curing Time vs. Properties: The curing time and temperature for the polyester directly impact

its properties. Longer curing times at 120°C will increase the cross-link density, resulting in a

stiffer, less flexible material with a lower swelling ratio in solvents.

Catalyst Choice: While Protocol 3.1 uses pyridine as both a solvent and a mild base catalyst,

other non-nucleophilic bases like triethylamine can be substituted. For full esterification of all

three acid groups, a strong acid catalyst like p-toluenesulfonic acid would be required in

conjunction with an alcohol and a method for water removal (e.g., Dean-Stark apparatus).[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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